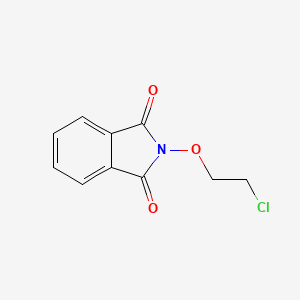

2-(2-Chloroethoxy)isoindoline-1,3-dione

Description

2-(2-Chloroethoxy)isoindoline-1,3-dione is a halogenated derivative of isoindoline-1,3-dione (phthalimide), featuring a chloroethoxy (-OCH₂CH₂Cl) substituent at the 2-position.

Properties

Molecular Formula |

C10H8ClNO3 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

2-(2-chloroethoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C10H8ClNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |

InChI Key |

CTNMDXWOILMHMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Isoindoline-1,3-dione derivatives are characterized by substitutions at the 2-position, which dictate their reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives

Physicochemical Properties

- Solubility : Chloroethoxy derivatives are moderately soluble in polar organic solvents (e.g., DCM, THF) but less hydrophilic than PEG-linked analogs .

- Stability : The chloroethoxy group is susceptible to hydrolysis under basic conditions, forming hydroxyethoxy byproducts .

- Lipophilicity : Chlorinated derivatives (ClogP ~2.5) exhibit higher membrane permeability compared to PEG-based analogs (ClogP ~0.5) .

Table 4: Physicochemical Properties

*Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves the condensation of 2-(2-chloroethoxy)ethylamine with phthalic anhydride under reflux conditions. This method parallels the synthesis of 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione, where an amino alcohol reacts with phthalic anhydride to form the cyclic imide. For the chloro derivative, the amine precursor must first be synthesized via chlorination of 2-(2-hydroxyethoxy)ethylamine using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Key Steps :

-

Synthesis of 2-(2-chloroethoxy)ethylamine :

-

Cyclocondensation with Phthalic Anhydride :

Optimization Insights :

-

Solvent Choice : Toluene is preferred for its azeotropic water-removal capability, critical for driving the reaction to completion.

-

Yield : The method achieves >90% yield when the amine is thoroughly dried and the reaction is conducted under inert atmosphere.

Halogenation of Hydroxyethylphthalimide Precursors

Appel Reaction for Chloroethyl Substitution

This method adapts the synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione, replacing iodine with chlorine. Starting with N-hydroxyethylphthalimide, the hydroxyl group is substituted via an Appel reaction using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).

Procedure :

-

N-Hydroxyethylphthalimide (1 eq) is dissolved in dichloromethane under nitrogen. PPh₃ (1.2 eq) and CCl₄ (1.5 eq) are added dropwise at 0°C. The mixture is stirred at room temperature for 4–6 hours, followed by filtration to remove triphenylphosphine oxide.

Critical Parameters :

Thionyl Chloride-Mediated Chlorination

An alternative halogenation route uses SOCl₂ to convert N-hydroxyethylphthalimide directly to the chloro derivative.

Steps :

-

N-Hydroxyethylphthalimide is refluxed with excess SOCl₂ (3 eq) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is neutralized with ice-cold water.

Yield and Purity :

Multi-Step Synthesis via Protected Intermediates

Acetyl Halogenide-Based Functionalization

Adapted from a patent for phthalimide derivatives, this method introduces chloroethoxy groups through acetyl-protected intermediates.

Synthetic Pathway :

-

Formation of (S)-2-(2-Methoxy-2-methyl-dioxolane-4-ylmethyl)-isoindole-1,3-dione :

-

Acetylation and Halogenation :

-

Deprotection and Cyclization :

Advantages :

-

Stereochemical Control : Retains chirality for enantiopure products.

-

Scalability : Suitable for multi-gram syntheses with minimal byproducts.

Comparative Analysis of Methods

Key Findings :

-

The condensation method offers the highest yield and simplicity but requires pre-synthesized 2-(2-chloroethoxy)ethylamine.

-

SOCl₂-mediated halogenation balances yield and operational simplicity, making it ideal for lab-scale production.

-

Multi-step synthesis is less efficient but valuable for chiral or structurally complex derivatives.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloroethoxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using potassium phthalimide and 2-chloroethoxyethanol in N,N-dimethylformamide (DMF) under reflux. Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 phthalimide to chloroethoxyethanol). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst use (e.g., tetrabutylammonium bromide for phase transfer) can improve yields. Monitor intermediates by thin-layer chromatography (TLC) to minimize side reactions like hydrolysis of the chloroethoxy group .

Q. How is this compound characterized structurally and functionally?

- Techniques :

- NMR : and NMR confirm the presence of the isoindoline-dione core (δ 7.8–8.1 ppm for aromatic protons) and the chloroethoxy chain (δ 3.6–4.3 ppm for CHCl and ether linkages) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHClNO) and isotopic patterns for chlorine .

- X-ray Crystallography : Resolves bond angles and confirms the planarity of the isoindoline ring (if crystalline forms are obtainable) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroethoxy group in nucleophilic substitution reactions?

- Mechanistic Analysis : The chloroethoxy moiety undergoes S2 reactions due to its primary alkyl chloride structure. Steric hindrance is minimal, but electron-withdrawing effects from the isoindoline-dione ring may reduce nucleophilic attack rates. Computational studies (DFT) can model transition states to predict regioselectivity with amines or thiols .

- Contradictions : Conflicting reports on reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) suggest solvent-dependent activation barriers. Experimental validation via kinetic studies under controlled conditions is recommended .

Q. How does the electronic environment of the isoindoline-dione core influence the compound’s stability under acidic/basic conditions?

- Stability Studies :

- Acidic Conditions : The dione ring is prone to hydrolysis at pH < 2, forming phthalic acid derivatives. Monitor degradation via HPLC at λ = 254 nm .

- Basic Conditions : The chloroethoxy group may undergo elimination (E2) to form ethylene oxide byproducts at pH > 10. Stabilize with buffered solutions (pH 7–8) during biological assays .

Q. What strategies are effective for functionalizing this compound to enhance bioactivity?

- Derivatization Approaches :

- Amine Coupling : React with primary amines (e.g., benzylamine) to replace the chloro group, yielding secondary amines. Use triethylamine as a base to neutralize HCl byproducts .

- Click Chemistry : Incorporate azide-functionalized side chains for Cu-catalyzed cycloaddition with alkynes, enabling conjugation to biomolecules .

- Structure-Activity Relationships (SAR) : Modifications at the chloroethoxy position correlate with improved lipophilicity (logP) and blood-brain barrier penetration in neuroactive analogs .

Q. How can contradictions in reported biological activity data for isoindoline-dione derivatives be resolved?

- Data Reconciliation :

- Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds .

- Metabolic Stability : Evaluate hepatic microsome stability to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | >70% above 90°C |

| Solvent | DMF | Maximizes solubility |

| Purification Method | Column Chromatography (SiO) | Purity >95% |

Table 2 : Stability of this compound Under Varying pH

| pH | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| 2 | 1.5 | Hydrolysis of dione ring |

| 7 | 48 | Stable |

| 12 | 6 | Elimination of Cl⁻ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.